molecular formula C22H20F3N5 B447737 (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B447737
M. Wt: 411.4g/mol
InChI Key: RAKBOGJTTWUGNQ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, often enhancing its binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is unique due to its specific structure and the presence of the trifluoromethyl group. Similar compounds include other trifluoromethyl-containing molecules and isoquinoline derivatives .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H20F3N5

Molecular Weight

411.4g/mol

IUPAC Name

(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H20F3N5/c1-2-7-30-8-6-16-17(10-26)20(29)21(12-27,13-28)19(18(16)11-30)14-4-3-5-15(9-14)22(23,24)25/h3-6,9,18-19H,2,7-8,11,29H2,1H3/t18-,19+/m0/s1

InChI Key

RAKBOGJTTWUGNQ-RBUKOAKNSA-N

SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F

Isomeric SMILES

CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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